BENGHE Foundational & Exploratory

Check Availability & Pricing

Function of Viral Entry Receptors: A Technical
Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Alv2

Cat. No.: B15619919

Executive Summary: The term "Alv2 receptor” does not correspond to a recognized, specific
viral receptor in current scientific literature. Analysis of virological databases suggests the query
may pertain to receptors for two distinct viral families: Avian Leukosis Virus (ALV), particularly
given the abbreviation, or Alphaviruses, due to phonetic similarity and their extensive research
in viral entry. This guide provides a comprehensive technical overview of the core functions of
the primary receptors for both of these significant virus families, tailored for researchers,
scientists, and drug development professionals.

Part 1: Avian Leukosis Virus (ALV) Receptors in
Viral Entry

Avian Leukosis Viruses are retroviruses that are classified into several subgroups, each
utilizing a specific host cell receptor for entry. The interaction between the viral envelope (Env)
glycoprotein and the host receptor is the primary determinant of viral tropism and host range.

ALV Subgroup A Receptor: TVA

The receptor for ALV subgroup A (ALV-A) is known as Tumor Virus Locus A (TVA), a protein
belonging to the low-density lipoprotein receptor (LDLR) family. The viral receptor function is
mediated by a 40-residue, cysteine-rich motif within the extracellular domain of TVA, known as
the LDL-A module[1].

Function in Viral Entry: The entry process is initiated by the high-affinity binding of the ALV-A
surface glycoprotein (SU) to the LDL-A module of the TVA receptor[1]. This binding is thought
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to trigger conformational changes in the viral Env protein, which are essential for the
subsequent fusion of the viral and cellular membranes, allowing the viral core to enter the
cytoplasm[1]. The binding affinity between the viral envelope and the TVA receptor is directly
correlated with the efficiency of infection[2]. Specific residues within the TVA receptor, such as
W48, have been identified as critical for ALV-A entry[3].

ALV Subgroups B, D, and E Receptor: TVB

ALV subgroups B, D, and E utilize a common receptor known as Tumor Virus Locus B (TVB),
which is a member of the tumor necrosis factor receptor (TNFR) family[4][5]. The TVB gene
exists in different alleles, such as tvbsl1 (conferring susceptibility to ALV-B, D, and E) and tvbs3
(conferring susceptibility to only ALV-B and D)[6].

Function in Viral Entry and Pathogenesis: The TVB receptor contains a cytoplasmic "death
domain" and functions as a death receptor[4]. The binding of the viral SU protein to TVB can
trigger apoptosis, which is linked to the cytopathic effects observed during infection with ALV-B
and ALV-DI[4].

A key phenomenon associated with the TVB receptor is nonreciprocal interference. Cells
infected with ALV-B are resistant to superinfection by ALV-B, D, and E. However, cells infected
with ALV-E are only resistant to superinfection by ALV-E, remaining susceptible to ALV-B and D.
This is because ALV-B and ALV-E interact with the shared TVBS1 receptor in fundamentally
different ways, a difference that is dependent on specific cysteine residues in the receptor's
extracellular domain[5].

ALV Subgroup J Receptor: chNHE1

The receptor for the highly pathogenic ALV subgroup J (ALV-J) is the chicken Na+/H+
Exchanger 1 (chNHE1), a multi-span transmembrane protein involved in regulating intracellular

pHI7][8].

Function in Viral Entry: The ALV-J Env protein specifically interacts with the first extracellular
loop (ECL1) of chNHEL[9]. Tryptophan residue 38 (W38) within this loop has been identified as
a critical determinant for receptor function and viral entry[9]. Deletion of this single amino acid
renders cells resistant to ALV-J infection[10]. Unlike other ALV subgroups, ALV-J entry is pH-
dependent, with the Env-chNHEZ1 interaction priming the fusion machinery for activation at low
pH, likely within an endosomal compartment[11]. ALV-J infection has also been shown to
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upregulate the expression of its own receptor, chNHE1, which may contribute to
tumorigenesis[3][7].

Quantitative Data: ALV Receptor-Envelope Binding
Affinities
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Note: Quantitative binding affinities for TVB are often described in terms of relative binding
observed in flow cytometry rather than specific Kd values.

Part 2: Alphavirus Receptors in Viral Entry
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Alphaviruses are a genus of RNA viruses primarily transmitted by arthropods. They are capable
of infecting a wide range of hosts, a trait facilitated by the use of various, and in some cases
highly conserved, cell surface receptors. The primary entry mechanism for alphaviruses is
clathrin-mediated endocytosis, followed by low pH-triggered fusion within the endosome[4][13]
[14].

MXRAS8: Receptor for Arthritogenic Alphaviruses

Matrix Remodeling Associated 8 (MXRABS8) is a cell adhesion molecule identified as a key entry
receptor for multiple arthritogenic alphaviruses, including Chikungunya (CHIKV), Ross River
(RRV), Mayaro (MAYV), and O'nyong'nyong (ONNV) viruses[12][15][16].

Function in Viral Entry: MXRAS8 binds directly to the viral E2 glycoprotein with high affinity[17].
Structural studies have revealed that MXRA8 wedges into a cleft formed between two adjacent
E2-E1 heterodimers on the viral surface[18][19]. This interaction facilitates viral attachment and
subsequent internalization into the host cell[15][20]. Blocking this interaction with soluble
MXRAB8-Fc fusion proteins or anti-MXRA8 antibodies effectively inhibits viral infection in vitro
and reduces pathogenesis in vivo[15][16].

LDLRAD3: Receptor for Venezuelan Equine Encephalitis
Virus (VEEV)

Low-density Lipoprotein Receptor Class A Domain-Containing 3 (LDLRAD3) is a member of the
scavenger receptor superfamily and serves as a primary entry receptor for VEEV[2][21][22].

Function in Viral Entry: The most membrane-distal domain (D1) of LDLRADS is necessary and
sufficient to mediate VEEYV infection[22]. LDLRAD3 binds directly to VEEV particles, enhancing
both attachment and internalization[21]. Cryo-electron microscopy has shown that the D1
domain binds in a cleft on the viral spike between E2 and E1 proteins[23][24]. The interaction is
crucial for pathogenesis, as mice lacking the LdIrad3 gene are resistant to VEEV-induced
disease[20][25].

VLDLR and ApoER2: Receptors for Multiple
Alphaviruses
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The Very Low-Density Lipoprotein Receptor (VLDLR) and Apolipoprotein E Receptor 2
(ApoER2) are evolutionarily conserved members of the LDL receptor family that function as
receptors for Semliki Forest virus (SFV), Eastern Equine Encephalitis Virus (EEEV), and
Sindbis virus (SINV)[13][26][27].

Function in Viral Entry: The ligand-binding domains (LBDs) of VLDLR and ApoER?2 interact
directly with the E2-E1 glycoproteins of these alphaviruses[26][27]. Unlike MXRAS8 and
LDLRADS3, which bind in clefts on the viral spikes, VLDLR binds to domain Il of the E1
glycoprotein on the viral surface[28][29]. This interaction facilitates viral attachment and entry.
The use of these highly conserved receptors may explain the broad host range of certain
alphaviruses, as orthologs in species as distant as mosquitoes can serve as functional
receptors[26][27].

Quantitative Data: Alphavirus Receptor-Envelope
Binding Affinities
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Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Screen for Viral

Receptor Identification

This protocol outlines the methodology used to identify novel viral receptors such as MXRA8

and LDLRAD3[15][21][23].

Objective: To identify host genes essential for viral entry and infection by creating a pooled

library of cells, each with a single gene knockout, and selecting for cells that survive viral

challenge.
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Methodology:

o Library Generation: Transduce a population of susceptible cells (e.g., 3T3 mouse fibroblasts)
at a low multiplicity of infection (MOI) with a genome-scale lentiviral library of single-guide
RNAs (sgRNAs). This ensures most cells receive only one sgRNA, targeting a single gene
for knockout by the Cas9 nuclease.

o Selection: Select the transduced cells with an appropriate antibiotic (e.g., puromycin) to
eliminate non-transduced cells.

 Viral Challenge: Infect the pooled knockout cell population with a cytopathic virus of interest
at a high MOI. The infection should be carried out for a sufficient duration to ensure the
death of most susceptible cells.

« |solation of Resistant Cells: Harvest the surviving, virus-resistant cells. These cells are
enriched for knockouts in genes required for viral infection.

o Genomic DNA Extraction and Sequencing: Extract genomic DNA from the resistant cell
population. Use PCR to amplify the sgRNA-encoding regions.

o Data Analysis: Perform deep sequencing on the amplified sgRNA library. Compare the
SgRNA frequencies in the virus-resistant population to the original library. Genes whose
SgRNAs are significantly enriched in the surviving population are identified as candidate host
factors required for infection.

» Validation: Validate top candidate genes individually. Generate cell lines with a confirmed
knockout of the candidate gene and test for resistance to viral infection. Reciprocally,
express the candidate gene in a non-permissive cell line to see if it confers susceptibility.

Protocol 2: Receptor-Fc Fusion Protein Production and
Virus Neutralization Assay

This protocol describes the generation of soluble receptor ectodomains fused to an
immunoglobulin Fc fragment and their use in blocking viral entry.

Objective: To produce a soluble form of a receptor that can act as a "decoy" to bind virus
particles and prevent them from interacting with cells, and to quantify this neutralizing activity.

© 2025 BenchChem. All rights reserved. 7/14 Tech Support
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Methodology:

Construct Design and Cloning: Amplify the cDNA sequence encoding the extracellular
domain (or a specific binding domain) of the target receptor. Clone this fragment into an
expression vector upstream of and in-frame with a sequence encoding the Fc region of an
immunoglobulin (e.g., human or mouse IgG1).

Protein Expression and Purification: Transfect a suitable mammalian cell line (e.g., HEK293T
or CHO cells) with the expression vector. Culture the cells for several days. The secreted
Receptor-Fc fusion protein is then purified from the culture supernatant using Protein A or
Protein G affinity chromatography.

Virus Neutralization Assay: a. Serially dilute the purified Receptor-Fc fusion protein in culture
medium. A control Fc protein should be used in parallel. b. Mix a constant, predetermined
amount of virus with each dilution of the Receptor-Fc protein or control protein. c. Incubate
the virus-protein mixture for 1 hour at 37°C to allow for binding. d. Add the mixtures to
monolayers of susceptible host cells in a multi-well plate. e. After a suitable incubation period
(e.g., 24-48 hours), quantify the level of infection in each well. This can be done by various
methods, such as plaque assays, focus-forming assays, or flow cytometry analysis of cells
infected with a reporter virus (e.g., expressing GFP). f. Calculate the concentration of
Receptor-Fc protein required to inhibit infection by 50% (IC50). This value represents the
neutralizing potency of the soluble receptor.

Protocol 3: Flow Cytometry-Based Virus-Receptor
Binding Assay

This protocol details a method to quantify the binding of viral proteins to receptors on the cell
surface.

Objective: To measure the interaction between a viral envelope protein and its cellular receptor
expressed on the surface of cells.

Methodology:

o Cell Preparation: Prepare a single-cell suspension of cells that endogenously express the
receptor of interest, or cells that have been transfected to express the receptor. Include a

© 2025 BenchChem. All rights reserved. 8/14 Tech Support
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negative control cell line that does not express the receptor.

 Incubation with Viral Protein: Incubate the cells with varying concentrations of a purified,
soluble viral surface protein (e.g., an SU-1gG fusion protein). This incubation is typically
performed on ice or at 4°C for 30-60 minutes to allow binding but prevent internalization.

o Washing: Wash the cells with cold buffer (e.g., PBS with 2% FBS) to remove unbound viral
protein.

e Secondary Staining: Resuspend the cells in a solution containing a fluorescently-labeled
secondary antibody that recognizes the tag on the viral protein (e.g., FITC-conjugated anti-
IgG). Incubate on ice, protected from light.

e Final Wash and Analysis: Wash the cells again to remove unbound secondary antibody.
Resuspend the cells in buffer for analysis.

o Flow Cytometry: Acquire data on a flow cytometer. Gate on the live cell population and
measure the mean fluorescence intensity (MFI) of the cells. The MFI is proportional to the
amount of viral protein bound to the cell surface.

o Data Interpretation: Plot the MFI against the concentration of the viral protein. Non-linear
regression can be used to fit the binding curve and calculate the apparent dissociation
constant (Kd), which is a measure of binding affinity[7].

Visualizations
Signaling Pathways and Experimental Workflows
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Caption: Generalized entry pathway for Avian Leukosis Virus (ALV).

Caption: Clathrin-mediated endocytosis pathway for Alphavirus entry.
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Caption: Workflow for a genome-wide CRISPR-Cas9 knockout screen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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